
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of 3,4,5-trifluorophenylacetonitrile as a starting material, which undergoes a series of reactions including hydrolysis and amination to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions with ammonia water in the presence of catalysts such as cuprous salt or copper oxide. This method ensures high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Applications De Recherche Scientifique
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .
Comparaison Avec Des Composés Similaires
- 3,4,5-Trifluorophenylalanine
- 3,4,5-Trifluorophenylboronic Acid
- 3,4,5-Trifluorobenzyl Alcohol
Comparison: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9ClF3NO2 |
|---|---|
Poids moléculaire |
255.62 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |
Clé InChI |
QCVCLPJIZUMSBO-FJXQXJEOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
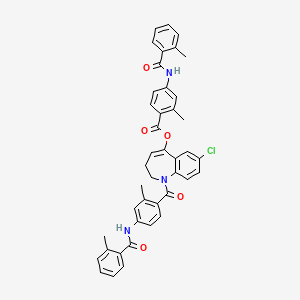


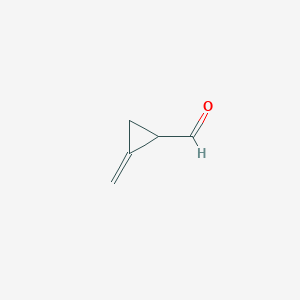
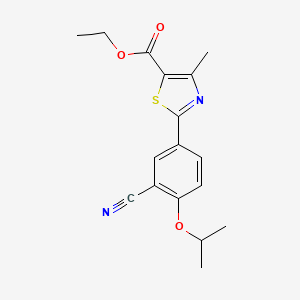
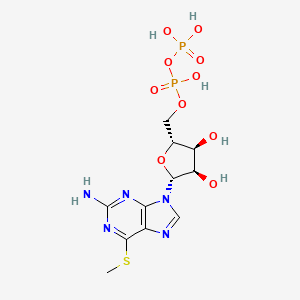


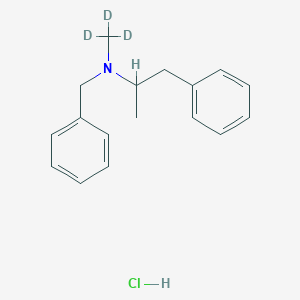
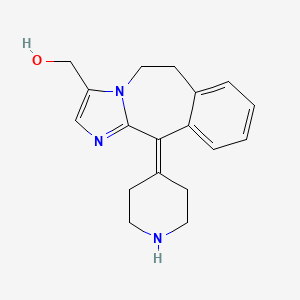
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
